4-Azetidinomethyl-4'-methoxybenzophenone

描述

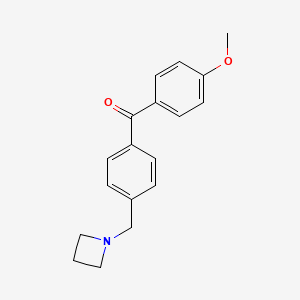

Structure

2D Structure

属性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUILFYUEVLYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642788 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-40-7 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Azetidinomethyl 4 Methoxybenzophenone

Strategies for Benzophenone (B1666685) Core Functionalization

The benzophenone core of the target molecule is asymmetrically substituted with a methoxy (B1213986) group on one phenyl ring and a precursor to the azetidinomethyl group on the other. The synthesis of this core can be approached in a convergent or linear fashion, with key steps involving the formation of the diaryl ketone and the introduction of the required functional groups.

Incorporation of the Methoxy Group via Electrophilic Aromatic Substitution or Cross-Coupling

The methoxy group is a common substituent in benzophenone derivatives and its introduction can be achieved through several reliable methods.

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation):

A prevalent method for synthesizing 4-methoxybenzophenone (B1664615), a key precursor, is the Friedel-Crafts acylation. prepchem.comresearchgate.net This reaction typically involves the acylation of anisole (B1667542) with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). prepchem.com The methoxy group is an ortho-, para-director, and due to steric hindrance, the para-substituted product, 4-methoxybenzophenone, is predominantly formed.

The reaction proceeds by the formation of an acylium ion intermediate from the reaction of benzoyl chloride with the Lewis acid. This electrophile then attacks the electron-rich anisole ring to form the ketone. A typical procedure involves dissolving anisole and benzoyl chloride in a suitable solvent like hexane (B92381) or dichloromethane, followed by the slow addition of the Lewis acid. prepchem.com

An alternative "green" approach involves the use of benzoic acid as the acylating agent with a solid acid catalyst, such as tungstophosphoric acid supported on MCM-41, which can lead to high conversion and selectivity for the desired product. researchgate.net

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another versatile route to the 4-methoxybenzophenone core. This approach would involve the coupling of a phenyl boronic acid derivative with a 4-methoxy-substituted aryl halide (or vice versa) in the presence of a palladium catalyst and a base. While not as direct as Friedel-Crafts acylation for this specific symmetric precursor, cross-coupling becomes particularly useful for constructing more complex or highly substituted benzophenone frameworks.

Introduction of the Azetidinomethyl Precursor on the Benzophenone Framework

Starting from 4-methoxybenzophenone, the next crucial step is the introduction of a functional group on the second phenyl ring that can be converted to the azetidinomethyl moiety. A common strategy is the introduction of a halomethyl group, typically a bromomethyl group, which can then undergo nucleophilic substitution.

This can be achieved through radical halogenation of a 4-methyl-4'-methoxybenzophenone precursor. This precursor can be synthesized via Friedel-Crafts acylation between anisole and p-toluoyl chloride. The subsequent benzylic bromination of the methyl group, often using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, would yield 4-(bromomethyl)-4'-methoxybenzophenone. This intermediate is a versatile electrophile for the subsequent attachment of the azetidine (B1206935) ring.

Methodologies for Azetidinomethyl Moiety Formation and Integration

The formation of the azetidine ring and its attachment to the benzophenone core can be approached through various synthetic strategies.

Photochemical Approaches to Azetidine Ring Synthesis (e.g., Norrish-Yang Cyclization)

The Norrish-Yang cyclization is a powerful photochemical reaction for the synthesis of four-membered rings, including azetidines. beilstein-journals.orguni-mainz.dechemrxiv.org This intramolecular reaction involves the 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical which then cyclizes. uni-mainz.de

In the context of 4-Azetidinomethyl-4'-methoxybenzophenone, this method is less direct for the final molecule's synthesis but is a key method for forming the azetidine ring itself from α-aminoacetophenone precursors. beilstein-journals.orguni-mainz.de For example, α-aminoacetophenones can undergo Norrish-Yang cyclization to produce 3-hydroxyazetidines (azetidinols). beilstein-journals.orguni-mainz.de The efficiency of this cyclization can be influenced by the substituents on both the aromatic ring and the nitrogen atom. beilstein-journals.orgnih.gov

| Substrate | Protecting Group (PG) | Yield of Azetidinol (%) | Reference |

| α-(N-p-toluenesulfonyl-N-methylamino)acetophenone | p-toluenesulfonyl (Ts) | 81 | nih.gov |

| α-(N-methanesulfonyl-N-methylamino)acetophenone | methanesulfonyl (Ms) | 75 | beilstein-journals.org |

| α-(N-benzhydryl-N-methylamino)acetophenone | benzhydryl (Bzh) | 10 | uni-mainz.de |

This table presents data for the Norrish-Yang cyclization of related α-aminoacetophenones, illustrating the influence of the nitrogen protecting group on the yield of the corresponding azetidinol.

Nucleophilic Substitution and Amination Routes for Azetidinomethyl Attachment

A more direct and common method for attaching the azetidinomethyl group to the benzophenone core is through nucleophilic substitution. This involves the reaction of a suitable benzophenone precursor, such as 4-(bromomethyl)-4'-methoxybenzophenone, with azetidine.

The reaction is a standard SN2 process where the nitrogen atom of the azetidine acts as the nucleophile, displacing the bromide ion from the benzylic position of the benzophenone derivative. This reaction is typically carried out in a suitable polar aprotic solvent, such as acetonitrile (B52724) or DMF, and may be facilitated by a non-nucleophilic base to scavenge the HBr formed.

This nucleophilic substitution route is a highly efficient and modular approach for the synthesis of this compound and related derivatives.

Post-Synthetic Modifications and Derivatization Studies

Once this compound is synthesized, it can serve as a scaffold for further derivatization. The benzophenone moiety itself is photoreactive and can be used in post-synthetic modifications. nih.govuni-hannover.de Upon UV irradiation, the benzophenone carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a C-H bond of a nearby molecule, leading to the formation of a new carbon-carbon bond. uni-hannover.de This property is utilized in surface modification and photolithography. nih.govnih.gov

Furthermore, the azetidine ring, while generally stable, can undergo ring-opening reactions under certain conditions, providing a pathway to more complex functionalized amine derivatives. beilstein-journals.orguni-mainz.de Derivatization could also potentially occur at the aromatic rings through further electrophilic aromatic substitution, although the existing substituents will dictate the position and feasibility of such reactions. The presence of the methoxy group activates the ring it is attached to, while the benzoyl group is deactivating.

Exploration of Related Azetidinomethyl-Benzophenone Derivatives

The synthesis of this compound can be logically approached through a convergent strategy, primarily involving the formation of the benzophenone core followed by the introduction of the azetidinomethyl moiety. A common and effective method for constructing the benzophenone skeleton is the Friedel-Crafts acylation. tamu.eduresearchgate.net This reaction typically involves the electrophilic substitution of an activated aromatic ring, such as anisole, with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). mdpi.com

A plausible synthetic route would commence with a precursor such as 4-(chloromethyl)benzoyl chloride or 4-(bromomethyl)benzoyl chloride, which would first undergo Friedel-Crafts acylation with anisole to yield 4-(halomethyl)-4'-methoxybenzophenone. Subsequent nucleophilic substitution of the benzylic halide with azetidine would then furnish the final product, this compound.

The exploration of related azetidinomethyl-benzophenone derivatives often involves modifications of the benzophenone core or the azetidine ring. These modifications can be systematically introduced to study structure-activity relationships in various contexts. For instance, the methoxy group on the benzophenone scaffold can be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. Similarly, the second aromatic ring can be substituted with various functionalities.

An example of a related derivative is (4-(Azetidin-1-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone. The synthesis of this compound would likely follow a similar Friedel-Crafts acylation pathway, using 1,3-dichlorobenzene (B1664543) as the aromatic substrate instead of anisole. The presence of the two chloro substituents on one of the phenyl rings significantly alters the electronic and steric characteristics of the molecule compared to the methoxy-substituted analog.

Another variation could involve substitution on the azetidine ring itself. While the parent this compound features an unsubstituted azetidine, derivatives with substituents on the 2- or 3-positions of the azetidine ring could be synthesized. This would require the use of a pre-functionalized azetidine derivative in the final nucleophilic substitution step.

The following table provides a summary of some related azetidinomethyl-benzophenone derivatives and their key structural differences from this compound.

| Compound Name | Structural Modification from Parent Compound | Precursors for Friedel-Crafts Acylation |

| (4-(Azetidin-1-ylmethyl)phenyl)(phenyl)methanone | Replacement of the 4'-methoxy group with a hydrogen atom. | Benzene and 4-(azetidin-1-ylmethyl)benzoyl chloride (or a suitable precursor). |

| (4-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone | Replacement of the 4'-methoxy group with a chloro group. | Chlorobenzene and 4-(azetidin-1-ylmethyl)benzoyl chloride (or a suitable precursor). |

| (4-(Azetidin-1-ylmethyl)phenyl)(p-tolyl)methanone | Replacement of the 4'-methoxy group with a methyl group. | Toluene and 4-(azetidin-1-ylmethyl)benzoyl chloride (or a suitable precursor). |

| (4-(Azetidin-1-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone | Replacement of the 4'-methoxy group with two chloro groups at the 3' and 5' positions. | 1,3-Dichlorobenzene and 4-(azetidin-1-ylmethyl)benzoyl chloride (or a suitable precursor). |

Regioisomeric Investigations (e.g., comparison with 4'-Azetidinomethyl-3-methoxybenzophenone)

Regioisomeric investigations are crucial for understanding the influence of substituent placement on the properties of a molecule. In the context of this compound, a key regioisomer for comparison is 4'-Azetidinomethyl-3-methoxybenzophenone. In this isomer, the methoxy group is located at the meta-position of the phenyl ring, rather than the para-position.

The synthesis of 4'-Azetidinomethyl-3-methoxybenzophenone would also likely employ a Friedel-Crafts acylation, but in this case, the acylation would be performed on anisole with 3-(azetidinomethyl)benzoyl chloride or a suitable precursor. The change in the position of the methoxy group from para to meta is expected to have a significant impact on the electronic and conformational properties of the molecule.

These electronic differences can be observed through various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the aromatic rings will be different for the two regioisomers. For instance, the protons on the methoxy-substituted ring in the 4'-methoxy isomer are likely to be more shielded (appear at a lower chemical shift) compared to those in the 3'-methoxy isomer due to the stronger electron-donating effect in the para position.

A comparative analysis of the physicochemical properties of these two regioisomers is presented in the table below.

| Property | This compound | 4'-Azetidinomethyl-3-methoxybenzophenone | Rationale for Difference |

| Molecular Formula | C₁₈H₁₉NO₂ | C₁₈H₁₉NO₂ | Isomers have the same molecular formula. |

| Molecular Weight | 281.35 g/mol | 281.35 g/mol | Isomers have the same molecular weight. |

| Predicted LogP | Likely to be slightly different | Likely to be slightly different | The change in substituent position affects the overall polarity and lipophilicity of the molecule. The more symmetrical para-isomer may have a slightly different LogP value compared to the meta-isomer. |

| Predicted Dipole Moment | Expected to be different | Expected to be different | The vector sum of the bond dipoles will differ due to the different spatial arrangement of the polar methoxy group, leading to a change in the overall molecular dipole moment. |

| ¹H NMR Chemical Shifts (Aromatic Region) | A more symmetrical splitting pattern for the methoxy-substituted ring. | A more complex and less symmetrical splitting pattern for the methoxy-substituted ring. | The para-substitution in the 4'-methoxy isomer leads to a simpler AA'BB' spin system, while the meta-substitution in the 3'-methoxy isomer results in a more complex splitting pattern. |

| ¹³C NMR Chemical Shifts (Carbonyl Carbon) | The chemical shift of the carbonyl carbon will be influenced by the electron-donating para-methoxy group. | The chemical shift of the carbonyl carbon will be influenced by the less electron-donating (and slightly inductively withdrawing) meta-methoxy group. | The electron density at the carbonyl carbon is modulated differently by the para- and meta-substituents, leading to a difference in their respective chemical shifts. |

The study of such regioisomers is fundamental to understanding how subtle changes in molecular architecture can lead to significant differences in chemical reactivity, physical properties, and, in broader applications, biological activity.

Electronic Structure and Photophysical Properties of 4 Azetidinomethyl 4 Methoxybenzophenone

Ground State Electronic Configuration

The ground state electronic configuration of a molecule is fundamental to understanding its chemical reactivity and photophysical behavior. For 4-Azetidinomethyl-4'-methoxybenzophenone, the presence of two distinct electron-donating groups significantly influences the distribution of electron density and the energies of the frontier molecular orbitals.

Molecular Orbital Characterization (HOMO-LUMO Levels and Energy Gaps)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions of a molecule. In substituted benzophenones, the HOMO is typically associated with the phenyl ring bearing the stronger electron-donating group, while the LUMO is often localized on the benzoyl moiety.

For this compound, both the azetidinomethyl and methoxy (B1213986) groups are electron-donating. The nitrogen atom of the azetidinomethyl group, being a stronger electron donor than the oxygen of the methoxy group, is expected to have a more significant impact on the HOMO energy level. Consequently, the HOMO is predicted to be largely localized on the 4-azetidinomethylphenyl ring. The LUMO, characteristic of benzophenone (B1666685) derivatives, is expected to have significant contributions from the carbonyl group and both phenyl rings, with a notable localization on the carbon atom of the carbonyl group.

Table 1: Estimated Frontier Orbital Energies and HOMO-LUMO Gap

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzophenone (for comparison) | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 |

| 4-Methoxybenzophenone (B1664615) | -6.0 to -6.5 | -1.6 to -2.1 | 4.0 to 4.9 |

| 4-Aminobenzophenone | -5.5 to -6.0 | -1.7 to -2.2 | 3.5 to 4.3 |

| This compound (Estimated) | -5.3 to -5.8 | -1.8 to -2.3 | 3.2 to 3.8 |

Note: The values for this compound are estimations based on trends observed in related substituted benzophenones.

Charge Distribution Analysis and Intramolecular Interactions

The charge distribution in this compound is significantly polarized in its ground state. The electron-donating nature of the azetidinomethyl and methoxy substituents leads to an increase in electron density on their respective phenyl rings. This electron density is then partially withdrawn by the electrophilic carbonyl group.

A detailed charge distribution analysis would reveal a net negative charge on the oxygen atom of the carbonyl group and a net positive charge on the carbonyl carbon. The nitrogen of the azetidinomethyl group and the oxygen of the methoxy group will also carry partial negative charges due to their lone pairs of electrons, while the carbon atoms to which they are attached will have a degree of positive charge. This intramolecular charge transfer from the donor-substituted rings to the acceptor carbonyl group is a key feature of this class of molecules and is fundamental to their photophysical properties.

Light Absorption Characteristics

The absorption of light by a molecule promotes it from its ground electronic state to an excited state. The characteristics of this absorption are dictated by the electronic structure of the molecule.

Ultraviolet-Visible Absorption Spectra and Electronic Transitions (n→π* and π→π*)

The UV-Vis absorption spectrum of benzophenone derivatives is typically characterized by two main types of electronic transitions:

n→π transition:* This transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This is a symmetry-forbidden transition, resulting in a weak absorption band at longer wavelengths (typically in the UVA region).

π→π transition:* This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are symmetry-allowed transitions and give rise to strong absorption bands at shorter wavelengths (in the UVB and UVC regions).

For this compound, the n→π* transition is expected to be the lowest energy transition. The π→π* transitions will occur at higher energies and will be more intense.

Table 2: Expected Absorption Maxima and Molar Absorptivity

| Transition | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Nature of Transition |

|---|---|---|---|

| n→π | 330 - 360 | 100 - 500 | Weak, symmetry-forbidden |

| π→π | 270 - 300 | 10,000 - 20,000 | Strong, symmetry-allowed |

| π→π* | < 250 | > 20,000 | Very strong, symmetry-allowed |

Note: The values are estimations based on the expected behavior of a benzophenone with strong electron-donating groups.

Influence of Methoxy and Azetidinomethyl Substituents on Absorption Maxima and Intensity

The presence of the electron-donating methoxy and azetidinomethyl groups causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone. This is due to the destabilization of the ground state and stabilization of the excited state, which reduces the energy gap for electronic transitions.

The azetidinomethyl group, being a stronger electron donor than the methoxy group, will have a more pronounced effect on the π→π* transition associated with its phenyl ring. This results in a significant red-shift and an increase in the intensity of this absorption band. The methoxy group will have a similar but less pronounced effect. The n→π* transition is also affected, often showing a slight blue shift in polar solvents due to stabilization of the non-bonding electrons in the ground state.

Solvatochromic Behavior and Solvent-Solute Interactions

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is a direct consequence of the differential solvation of the ground and excited states of the solute molecule.

n→π transition:* In the ground state, the lone pair of electrons on the carbonyl oxygen can interact with polar, protic solvents through hydrogen bonding. This stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift of the n→π* absorption band as the solvent polarity increases.

π→π transition:* The excited state of the π→π* transition often has a more polar character than the ground state due to intramolecular charge transfer. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, resulting in a bathochromic (red) shift of the π→π* absorption band with increasing solvent polarity.

For this compound, a pronounced positive solvatochromism is expected for the main π→π* absorption band due to the significant charge transfer character from the electron-donating groups to the carbonyl acceptor.

Table 3: Expected Solvatochromic Shifts for the Main π→π* Absorption Band

| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) |

|---|---|---|

| Hexane (B92381) | 1.88 | ~270 |

| Dichloromethane | 8.93 | ~280 |

| Ethanol (B145695) | 24.55 | ~290 |

| Acetonitrile (B52724) | 37.5 | ~295 |

Note: The λmax values are illustrative estimations to show the expected trend of positive solvatochromism.

Excited State Characterization and Dynamics

Upon absorption of ultraviolet light, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The subsequent de-excitation processes are complex and highly efficient, typically dominated by rapid intersystem crossing to the triplet manifold.

The lowest excited singlet state (S₁) of substituted benzophenones is characterized by an extremely short lifetime. For benzophenone derivatives with electron-donating substituents, such as p-aminobenzophenone, the S₁ lifetime can be on the order of picoseconds. For instance, in non-polar cyclohexane, the S₁ state of p-aminobenzophenone, which has an nπ* configuration, is short-lived with a lifetime of approximately 12 ps. ias.ac.inacs.org In more polar solvents, where the S₁ state may have more charge-transfer (CT) or ππ* character, the lifetime can be longer (>100 ps). ias.ac.in

The primary relaxation pathway for the S₁ state in virtually all benzophenone derivatives is a highly efficient process known as intersystem crossing (ISC), which populates the triplet excited state (T₁). wikipedia.orgresearchgate.net This process is so rapid that it outcompetes fluorescence, leading to very low fluorescence quantum yields at room temperature. Theoretical calculations on benzophenone predict an S₁ decay rate of approximately 0.25 ps⁻¹, corresponding to a lifetime of about 4 ps, which is in close agreement with experimental observations. nih.gov The presence of the methoxy and azetidinomethyl groups is expected to influence the precise lifetime but not the dominance of the ISC relaxation channel.

A key feature of benzophenone photophysics is the presence of two low-lying triplet states: a lower-energy triplet state of nπ* character (T₁(n,π)) and a slightly higher-energy triplet state of ππ character (T₂(π,π*)). edinst.com The relative energy ordering and spacing of these states are highly sensitive to the molecular environment and the nature of substituents.

Electron-donating groups, like the methoxy and azetidinomethyl moieties, and polar solvents tend to stabilize the ππ* state, lowering its energy relative to the nπ* state. researchgate.net In the case of 4-methoxybenzophenone (4-MBP), the triplet state has an n,π* configuration in non-polar solvents, but in highly polar aqueous solutions, the character inverts to a π,π* state. researchgate.net The triplet energy (Eₜ) of 4-MBP is approximately 288 kJ mol⁻¹ in organic solvents but drops to 275 kJ mol⁻¹ in water, reflecting this change in character. researchgate.net A similar inversion and solvent-dependent behavior is anticipated for this compound.

The lifetimes of triplet states are significantly longer than those of singlet states. Higher triplet states (Tₙ) decay rapidly to T₁ via internal conversion. The T₁ state lifetime of benzophenone itself can extend into the microsecond or even millisecond range in the absence of quenchers. edinst.comresearchgate.net However, the lifetime is highly dependent on the solvent and the presence of quenching species. For 4-MBP in aqueous solution, the T₁ lifetime was measured to be 11 µs. researchgate.net

| Property | Value/Characteristic | Solvent/Condition | Reference |

| T₁ Energy (4-MBP) | ~288 kJ mol⁻¹ | Organic Solvents | researchgate.net |

| T₁ Energy (4-MBP) | ~275 kJ mol⁻¹ | Water | researchgate.net |

| T₁ Lifetime (4-MBP) | 11 µs | Water | researchgate.net |

| T₁ Lifetime (BP) | ~200 ns - 100 µs | Polymer Films | researchgate.net |

Intersystem crossing in benzophenones is a remarkably efficient process. wikipedia.org The transition from the singlet to the triplet manifold is governed by spin-orbit coupling, and its rate is dictated by El-Sayed's rules, which state that ISC is more efficient when it involves a change in the orbital type of the electronic state (e.g., n,π* ↔ π,π*). youtube.com

For benzophenone and its derivatives, the favored ISC mechanism involves a transition from the initially populated S₁(n,π) state to the nearby T₂(π,π) state, followed by rapid internal conversion to the lowest triplet state, T₁(n,π). researchgate.net This S₁(n,π) → T₂(π,π*) pathway is spin-allowed and thus very fast. The energy gap between the involved states plays a crucial role, and substituents that tune these energy levels can modulate the ISC rate. The high efficiency of this process is the reason benzophenones are excellent triplet photosensitizers.

The quantum yield of triplet formation (Φₜ) for benzophenone is nearly unity, meaning that almost every absorbed photon results in the formation of a triplet state molecule. nsf.gov This high efficiency is largely retained in its derivatives.

For 4-methoxybenzophenone, the intersystem crossing quantum yield in aqueous solution has been determined to be 0.89. researchgate.net For p-aminobenzophenone, the triplet yield is significantly higher in nonpolar solvents compared to polar ones. ias.ac.in Given the structure of this compound, it is expected to exhibit a high triplet quantum yield, likely in the range of 0.8 to 1.0, depending on the solvent environment. This efficiency makes it a potent generator of triplet excited states for applications in photochemistry and photobiology.

| Compound | Triplet Quantum Yield (Φₜ) | Solvent | Reference |

| Benzophenone | ~1.0 | Various | nsf.gov |

| 4-Methoxybenzophenone | 0.89 | Water | researchgate.net |

Photoluminescence and Phosphorescence Phenomena

The luminescence properties of this compound are dominated by emission from the triplet state, a phenomenon known as phosphorescence. Fluorescence, which is emission from the singlet state, is typically very weak due to the ultrafast and efficient nature of intersystem crossing.

Fluorescence: Prompt fluorescence from benzophenone derivatives is generally difficult to observe at room temperature in fluid solutions because the singlet state lifetime is too short for the radiative decay process to compete effectively with intersystem crossing. acs.org

Phosphorescence: The most prominent emission from benzophenone and its derivatives is phosphorescence, which occurs from the T₁ state to the S₀ ground state. This transition is spin-forbidden, resulting in a characteristically long emission lifetime. The phosphorescence spectrum of benzophenone in a frozen ethanol solution at 77 K shows a distinct vibronic structure with peaks around 414 nm, 443 nm, and 477 nm. hitachi-hightech.com

The position and character of the phosphorescence spectrum are sensitive to substituents. For derivatives with electron-donating groups like p-aminobenzophenone, the lowest triplet state can have significant charge-transfer (CT) character, especially in polar environments. nih.gov This typically leads to a red-shift (a shift to longer wavelengths) in the phosphorescence spectrum compared to the parent benzophenone. researchgate.net Therefore, the phosphorescence spectrum of this compound is expected to be red-shifted, with the exact position depending on the polarity of the solvent.

Photoluminescence Quantum Yields (PLQY)

Photoluminescence quantum yield (PLQY) is a critical parameter for characterizing the efficiency of the emission process of a molecule after it absorbs light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Despite a thorough search of scientific literature, no published studies were found that report the experimental photoluminescence quantum yields for this compound in various solvents or in the solid state.

Consequently, a data table of PLQY values for this compound cannot be provided at this time. The determination of these values would require experimental investigation using steady-state fluorescence spectroscopy.

Time-Resolved Photoluminescence Studies

Time-resolved photoluminescence studies are essential for understanding the dynamics of a molecule's excited states, including its fluorescence lifetime and the rates of radiative and non-radiative decay processes. These studies provide insights into the mechanisms of energy dissipation and potential photochemical reactions.

An extensive search for research articles detailing time-resolved photoluminescence studies on this compound did not yield any specific results. There is no available data in the scientific literature regarding the excited-state lifetime (τ) or the kinetics of the fluorescence decay of this particular compound.

Therefore, a data table summarizing the findings from time-resolved photoluminescence studies cannot be generated. Such data would need to be acquired through experimental techniques like time-correlated single-photon counting (TCSPC) or streak camera measurements.

Photochemical Reaction Mechanisms of 4 Azetidinomethyl 4 Methoxybenzophenone

Hydrogen Atom Abstraction Reactions (Type II Photoinitiation)

Type II photoinitiation is characterized by the interaction of an excited photosensitizer with a co-initiator or hydrogen donor molecule. In this process, the excited benzophenone (B1666685) moiety abstracts a hydrogen atom to generate two distinct radicals, which can initiate polymerization. For 4-Azetidinomethyl-4'-methoxybenzophenone, this hydrogen abstraction can occur via both intermolecular and intramolecular pathways.

The foundational step for these reactions is the photoexcitation of the benzophenone chromophore. Upon absorbing a photon of appropriate energy (typically in the UV-A range), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the nature of the benzophenone carbonyl group, this S₁ state rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet state, which has a biradicaloid character (n,π*), is the primary photoactive species responsible for the subsequent hydrogen abstraction reactions. youtube.comnih.gov

The hallmark of benzophenone photoreduction is the formation of a ketyl radical. This occurs when the triplet-excited benzophenone abstracts a hydrogen atom from a suitable donor (R-H). youtube.comnih.gov In the case of this compound, this process results in the formation of a 4-methoxybenzophenone (B1664615) ketyl radical and a radical centered on the hydrogen donor.

The general reaction is as follows: (4-MeO-C₆H₄)-C=O-(C₆H₄-4-CH₂-Azetidine) + hν → ³[(4-MeO-C₆H₄)-C=O-(C₆H₄-4-CH₂-Azetidine)]* ³[(...)]* + R-H → (4-MeO-C₆H₄)-C(•)OH-(C₆H₄-4-CH₂-Azetidine) + R•

The resulting ketyl radical is a relatively stable species but is not typically capable of initiating polymerization itself. nih.gov Instead, the reactivity is driven by the co-generated radical (R•), which is often more reactive towards monomer double bonds. The ketyl radicals primarily terminate by coupling with other radicals or through disproportionation reactions. The formation and decay of benzophenone ketyl radicals can be directly observed and studied using techniques like laser flash photolysis, where they exhibit characteristic transient absorption spectra. nih.gov

For this compound, the hydrogen atom source can be external (intermolecular) or internal (intramolecular).

Intermolecular Hydrogen Transfer: When used in a formulation with other hydrogen-donating species (like a solvent, monomer, or another co-initiator), the excited benzophenone moiety can abstract a hydrogen atom from these external molecules. Common hydrogen donors include alcohols, ethers, and other amines. This process is diffusion-controlled and depends on the concentration and reactivity of the hydrogen donor. youtube.com

Intramolecular Hydrogen Transfer: The structure of this compound contains abstractable hydrogen atoms on the azetidine (B1206935) ring. The hydrogens on the carbon atoms alpha to the nitrogen are particularly susceptible to abstraction due to the stabilizing effect of the nitrogen atom on the resulting radical. The excited carbonyl oxygen can abstract one of these hydrogens through a cyclic transition state. This process is highly efficient as the hydrogen donor is part of the same molecule, eliminating the need for diffusional encounters. Such intramolecular hydrogen abstraction in ketones is often referred to as a Norrish Type II reaction, although the classic definition involves abstraction from a γ-carbon. youtube.com Studies on other chiral benzophenone derivatives have shown that such intramolecular processes can be highly stereoselective. rsc.org

| Transfer Pathway | Hydrogen Source | Key Features |

| Intermolecular | External molecules (e.g., solvent, other co-initiators) | Diffusion-controlled; rate depends on donor concentration and reactivity. |

| Intramolecular | Azetidine ring within the same molecule (α-hydrogens) | Highly efficient; occurs through a cyclic transition state; not dependent on diffusion. |

While this compound contains its own amine functionality, it is often used in systems with other amine co-initiators. Tertiary amines are exceptionally effective co-initiators for benzophenone-type photosensitizers. nih.gov They function as potent hydrogen donors. The reaction between the excited triplet benzophenone and a tertiary amine (e.g., triethylamine) proceeds via hydrogen abstraction from a C-H bond alpha to the nitrogen atom.

This reaction is highly favorable because it produces a resonance-stabilized α-aminoalkyl radical. This radical is highly reactive and serves as an efficient initiator for the polymerization of acrylic or methacrylic monomers. The presence of the amine significantly accelerates the rate of photopolymerization compared to systems relying on weaker hydrogen donors.

Photoinduced Electron Transfer Processes

An alternative and often competing mechanism to direct hydrogen abstraction is photoinduced electron transfer (PET). youtube.com In this process, the excited benzophenone acts as an electron acceptor, particularly in the presence of a good electron donor like a tertiary amine. The interaction between the excited triplet state and the amine leads to the formation of a radical ion pair.

In the context of this compound, the primary electron transfer event involves the reduction of the excited benzophenone moiety and the oxidation of the amine. This can occur either inter- or intramolecularly.

Excitation: The benzophenone chromophore is excited to its triplet state (³BP*).

Electron Transfer: The tertiary amine group donates an electron to the ³BP, forming a radical ion pair consisting of the benzophenone ketyl radical anion (BP•⁻) and the amine radical cation (Amine•⁺). nih.govrsc.org ³BP + Amine → [BP•⁻ ... Amine•⁺]

Proton Transfer: The radical ion pair is generally unstable and rapidly undergoes a proton transfer from the amine radical cation to the benzophenone radical anion. The proton is typically transferred from a carbon alpha to the positively charged nitrogen. [BP•⁻ ... Amine•⁺] → BP-ketyl radical + α-aminoalkyl radical

This sequence of electron transfer followed by proton transfer ultimately yields the same neutral radical pair as the direct hydrogen abstraction mechanism: a ketyl radical and an α-aminoalkyl radical. Both pathways are often operative simultaneously, and the dominant mechanism can depend on factors such as solvent polarity and the specific electronic properties of the donor and acceptor.

Oxidative electron transfer would involve the excited benzophenone donating an electron to an acceptor molecule. Given that excited benzophenone is a strong oxidizing agent and the presence of the electron-rich tertiary amine makes the molecule a potent reducing agent upon excitation, this pathway is generally not favored for this class of compounds unless a very strong electron acceptor is present in the system. The dominant photochemical pathway is initiated by the excited benzophenone acting as an electron acceptor (undergoing reduction).

Photoreactivity of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. This inherent strain is a key driver of its photoreactivity, making it susceptible to a variety of photochemical transformations. unife.itbeilstein-journals.org

Upon direct or sensitized photoexcitation, the azetidine ring can undergo ring opening or cycloreversion reactions. beilstein-journals.orgnih.gov In the case of this compound, energy transfer from the excited benzophenone triplet to the azetidine moiety could initiate these processes. Alternatively, the aforementioned intramolecular electron transfer under acidic conditions could lead to a radical cation on the azetidine ring, which is known to dramatically facilitate ring opening. nih.gov

Quantum chemical studies on model azetidine systems have shown that one-electron reduction significantly lowers the energy barrier for ring opening. nih.gov Conversely, oxidation can also decrease the ring-opening barrier, though the process may be slower. nih.gov The photoinduced cycloreversion of azetidine intermediates is a key step in DNA repair mechanisms, highlighting the biological relevance of this reaction. nih.gov For synthetic applications, the photochemical ring opening of azetidinols has been utilized as a strategy for the synthesis of other complex molecules like aminodioxolanes. beilstein-journals.org

The high ring strain of the azetidine ring is a thermodynamic driving force for many of its reactions. unife.itbeilstein-journals.org Photochemical reactions that lead to the opening of the four-membered ring are often favored as they release this inherent strain. beilstein-journals.org This concept of "build and release" of molecular strain is a powerful strategy in organic synthesis, where a strained ring is first constructed photochemically and then opened in a subsequent step to yield a more complex, functionalized molecule. beilstein-journals.org

In the context of this compound, any photochemical process that leads to the cleavage of one of the C-C or C-N bonds of the azetidine ring would be energetically favorable due to the release of this strain. This principle underlies the tendency of azetidines to undergo ring-opening reactions upon photoexcitation. beilstein-journals.org The energy of the absorbed photon provides the necessary activation energy to overcome the kinetic barrier for these transformations.

The stereochemistry of photochemical reactions involving azetidines is a critical aspect, particularly in the synthesis of stereochemically defined products. In photochemical [2+2] cycloaddition reactions to form azetidines, known as the aza Paternò–Büchi reaction, the stereochemical outcome can often be controlled. rsc.org For instance, reactions proceeding through a singlet excited state can be stereospecific. rsc.org

When considering the photoreactions of an existing azetidine ring, such as in this compound, the stereochemistry of any new chiral centers formed during subsequent reactions would be of interest. Theoretical studies on the photoinduced cycloreversion of azetidine derivatives have indicated a potential for stereoselectivity in these processes. nih.gov The specific stereochemical outcome would depend on the nature of the excited state involved (singlet or triplet) and the mechanism of the ring opening or rearrangement.

Influence of Substituents on Photoreaction Selectivity and Efficiency

Substituents on both the benzophenone and azetidine moieties of this compound are expected to have a profound influence on the selectivity and efficiency of its photochemical reactions.

The 4'-methoxy group on the benzophenone core is an electron-donating group, which can affect the energy and lifetime of the excited triplet state. It can also influence the electron-accepting properties of the carbonyl group, thereby modulating the efficiency of photoredox reactions.

Substituents on the azetidine ring itself can also play a significant role. In the synthesis of azetidines via radical cyclization, the nature of the substituents has been shown to impact the efficiency of the process. nih.gov For example, radical-stabilizing groups can be crucial for the success of certain cyclization reactions. nih.gov In the context of the photoreactivity of the azetidine ring in this compound, the methyl group at the 4-position and the linkage to the benzophenone at the 1-position will influence the stability of any radical or ionic intermediates formed upon photoexcitation, thereby directing the course of the reaction.

The interplay of electronic and steric effects of the substituents will ultimately determine the dominant photochemical pathway, whether it be ring opening, cycloreversion, or other rearrangements.

Advanced Spectroscopic Investigations for Mechanistic Elucidation

Time-Resolved Transient Absorption Spectroscopy

Time-resolved transient absorption (TA) spectroscopy is a powerful technique used to monitor the formation and decay of transient species, such as triplet excited states and radicals, on timescales ranging from femtoseconds to milliseconds. By measuring the change in optical absorption of a sample following photoexcitation, TA spectroscopy provides crucial information about the electronic structure and kinetics of intermediates.

Picosecond and Nanosecond Transient Absorption Measurements

Upon laser excitation, benzophenone (B1666685) derivatives typically undergo rapid intersystem crossing from the initially populated singlet excited state to a triplet state. Nanosecond transient absorption studies of 4-methoxybenzophenone (B1664615) (4-MBP), a closely related compound, have been instrumental in characterizing its triplet state. In non-polar solvents like cyclohexane, the 4-MBP triplet exhibits a transient absorption spectrum characteristic of an n,π* configuration, with an absorption maximum (λmax) around 525 nm. researchgate.net However, in polar solvents such as acetonitrile (B52724) or water, a significant shift in the transient absorption is observed, with maxima appearing around 450 nm and 680 nm. researchgate.net This change is attributed to an inversion of the lowest triplet state to a π,π* configuration, driven by the stabilization of the more polar π,π* state in polar environments. researchgate.net

Spectral Fingerprinting of Transient Species (e.g., Ketyl Radicals, Triplet States)

Transient absorption spectroscopy allows for the distinct identification of different transient species based on their unique absorption spectra. For benzophenone derivatives in the presence of a hydrogen donor, two primary transient species are typically observed: the triplet state and the ketyl radical.

Triplet States: As mentioned, the triplet state of 4-methoxybenzophenone shows distinct absorption bands depending on the solvent polarity, which serves as a spectral fingerprint for the n,π* or π,π* character of the excited state. researchgate.net The n,π* triplet state in non-polar solvents has a λmax at approximately 525 nm, while the π,π* triplet in aqueous solutions displays maxima at 450 nm and 680 nm. researchgate.net

Ketyl Radicals: Following hydrogen abstraction from a suitable donor by the excited triplet state, a ketyl radical is formed. The diphenylketyl radical, derived from the parent benzophenone, is a well-characterized species. Time-resolved resonance Raman studies have identified the formation of the diphenylketyl radical from the benzophenone triplet state. nih.gov This radical species is a key intermediate in photoreduction reactions.

| Transient Species | Solvent | Absorption Maxima (λmax) |

| 4-Methoxybenzophenone Triplet (n,π) | Cyclohexane | ~525 nm |

| 4-Methoxybenzophenone Triplet (π,π) | Water | 450 nm, 680 nm |

Kinetics of Excited State Decay and Intermediate Formation

The kinetics of the decay of the triplet state and the formation of subsequent intermediates can be directly monitored using time-resolved transient absorption. For benzophenone derivatives, the triplet state can decay through several pathways, including phosphorescence, non-radiative decay, and reaction with other molecules.

In the presence of a hydrogen donor like 2-propanol, the triplet state is quenched via a hydrogen abstraction reaction to form the ketyl radical. For the parent benzophenone, this hydrogen abstraction from 2-propanol is a very fast process, occurring on a timescale of 10 to 20 nanoseconds. nih.gov The subsequent recombination of the diphenylketyl radical with the radical derived from 2-propanol has been observed to occur with a time constant of approximately 1170 ns. nih.gov

Studies on 4-methoxybenzophenone have shown that the triplet quenching rate constant by a hydrogen donor is highly dependent on the nature of the triplet state. In acetonitrile, where the triplet has more n,π* character, the quenching rate constant by 1,4-cyclohexadiene (B1204751) is approximately 2 x 108 M-1s-1. researchgate.net In water, where the triplet state is of π,π* character, this rate constant drops significantly to about 5 x 105 M-1s-1, highlighting the lower reactivity of the π,π* triplet state in hydrogen abstraction reactions. researchgate.net

| Process | Reactants | Solvent | Rate Constant / Time Constant |

| Hydrogen Abstraction | Benzophenone Triplet + 2-Propanol | 2-Propanol | 10 - 20 ns |

| Radical Recombination | Diphenylketyl Radical + 2-Propanol Radical | 2-Propanol | ~1170 ns |

| Triplet Quenching | 4-Methoxybenzophenone Triplet + 1,4-Cyclohexadiene | Acetonitrile | ~2 x 108 M-1s-1 |

| Triplet Quenching | 4-Methoxybenzophenone Triplet + 1,4-Cyclohexadiene | Water | ~5 x 105 M-1s-1 |

Time-Resolved Vibrational Spectroscopy

While transient absorption spectroscopy provides information about the electronic states of transient species, time-resolved vibrational spectroscopy offers detailed insights into their molecular structure.

Nanosecond Time-Resolved Resonance Raman Spectroscopy

Nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy is a powerful technique for obtaining structural information about short-lived intermediates in photochemical reactions. By tuning the probe laser wavelength to be in resonance with an electronic transition of a transient species, the Raman scattering from that species is selectively enhanced, providing its vibrational spectrum.

Studies on benzophenone in the hydrogen-donating solvent 2-propanol have successfully utilized ns-TR3 to identify and structurally characterize the transient intermediates. nih.gov The TR3 spectra clearly show the disappearance of the benzophenone triplet state and the concomitant appearance of the diphenylketyl radical. nih.gov This allows for a detailed examination of the vibrational modes of the ketyl radical, providing direct evidence for its formation and structural characterization. nih.gov

Time-Resolved Infrared Absorption Spectroscopy

Time-resolved infrared (TRIR) absorption spectroscopy provides complementary vibrational information to Raman spectroscopy. TRIR measures the changes in infrared absorption upon photoexcitation, allowing for the observation of the vibrational spectra of excited states and transient intermediates. This technique is particularly sensitive to changes in bond strengths and the formation of new functional groups. While specific TRIR data for 4-Azetidinomethyl-4'-methoxybenzophenone is not available, the technique is widely applied to study the photochemistry of ketones, including the carbonyl stretching frequency in the excited triplet state and in ketyl radicals.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for the direct detection of species with unpaired electrons, such as radicals. wikipedia.org This makes it an invaluable tool for studying the photochemical pathways of compounds like this compound that may involve radical intermediates. wikipedia.org

Detection and Characterization of Photo-Generated Radicals

Upon exposure to light, this compound has the potential to generate radical species. ESR spectroscopy can be used to detect these radicals and provide information about their electronic structure and environment. nih.gov The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei, providing crucial information about the radical's structure and the identity of neighboring atoms.

While no specific ESR studies on this compound have been reported, the general methodology would involve in-situ irradiation of a sample of the compound within the ESR spectrometer's resonant cavity. The resulting ESR spectrum would then be analyzed to identify the radical species formed.

Table 2: Key ESR Parameters for Radical Characterization

| ESR Parameter | Information Provided |

| g-factor | Helps in the identification of the type of radical (e.g., carbon-centered, oxygen-centered). |

| Hyperfine Coupling Constant (A) | Provides information about the number, type, and distance of magnetic nuclei interacting with the unpaired electron, aiding in structural elucidation. |

| Linewidth | Can give insights into the dynamics and environment of the radical. |

Spin-Trapping Studies for Radical Identification

Due to the high reactivity and short lifetimes of many radical species, their direct detection by ESR can be challenging. researchgate.net In such cases, a technique known as spin-trapping is employed. ljmu.ac.uk This method involves the addition of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable and persistent radical adduct. researchgate.net This spin adduct can then be readily detected and characterized by ESR spectroscopy. ljmu.ac.uk

Commonly used spin traps include nitrones and nitroso compounds. The choice of spin trap is critical and depends on the expected properties of the radical to be trapped. The hyperfine coupling constants of the resulting spin adduct provide information about the trapped radical, allowing for its identification. ljmu.ac.uk

For a compound like this compound, spin-trapping studies could be designed to identify short-lived radicals formed during its photolysis. By analyzing the ESR spectrum of the spin adduct, one could deduce the structure of the initial, highly reactive radical.

Table 3: Common Spin Traps and Their Applications in Radical Identification

| Spin Trap | Chemical Class | Typical Radicals Trapped |

| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Nitrone | Hydroxyl, Superoxide, Carbon-centered radicals |

| α-Phenyl-N-tert-butylnitrone (PBN) | Nitrone | Carbon-centered, Oxygen-centered radicals |

| 2-Methyl-2-nitrosopropane (MNP) | Nitroso | Carbon-centered radicals |

Computational Chemistry Studies on 4 Azetidinomethyl 4 Methoxybenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules.

Geometry Optimization of Ground States

A fundamental step in any computational analysis is the geometry optimization of the molecule's ground state. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of 4-Azetidinomethyl-4'-methoxybenzophenone would be systematically adjusted to locate this minimum energy structure. nih.gov

While specific optimized coordinates for this compound are not available, such a calculation would reveal the precise spatial relationship between the azetidine (B1206935) ring, the benzophenone (B1666685) core, and the methoxy (B1213986) group. An illustrative table of what such data would look like is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | C1 | C2 | 1.39 Å | |

| Bond Angle | C1 | C2 | C3 | 120.0° |

| Dihedral Angle | C1 | C2 | C3 | C4 |

| This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Levels, Electron Density)

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. ossila.com A smaller gap generally suggests a more reactive molecule.

For benzophenone derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is often centered on the carbonyl group and associated phenyl rings. The introduction of the azetidinomethyl and methoxy groups would be expected to influence the energies and distributions of these orbitals.

The electron density distribution, another output of DFT calculations, would map out the regions of high and low electron concentration across the molecule, highlighting electronegative and electropositive centers and providing a visual representation of the charge distribution.

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

Calculation of Chemical Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Proton Affinity)

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These global reactivity descriptors provide a quantitative measure of the molecule's reactivity.

Ionization Potential (IP): The energy required to remove an electron from the molecule. It can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to the molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

Proton Affinity (PA): The negative of the enthalpy change for the reaction of a molecule with a proton in the gas phase. It indicates the molecule's basicity.

These descriptors for this compound would quantify its tendency to undergo oxidation or reduction and its behavior as a Brønsted-Lowry base.

| Descriptor | Value (Illustrative) |

| Ionization Potential (eV) | 6.2 |

| Electron Affinity (eV) | 1.8 |

| Chemical Hardness (eV) | 2.2 |

| Electronegativity (eV) | 4.0 |

| This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of a molecule, such as its interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It allows for the calculation of excited-state properties.

Prediction of Electronic Excitation Energies and Absorption Spectra

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one without a change in the molecular geometry. These excitation energies are directly related to the wavelengths of light that the molecule absorbs. By calculating the lowest and most intense electronic transitions, one can simulate the UV-Visible absorption spectrum of this compound.

For the related 4-methoxybenzophenone (B1664615), studies have shown absorption in the UV region. The introduction of the azetidinomethyl group would likely cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) due to its electronic effects on the benzophenone chromophore.

| Transition | Excitation Energy (eV) (Illustrative) | Wavelength (nm) (Illustrative) | Oscillator Strength (Illustrative) |

| S0 → S1 | 3.5 | 354 | 0.25 |

| S0 → S2 | 4.1 | 302 | 0.40 |

| This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

Characterization of Singlet and Triplet Excited State Geometries and Energies

Upon absorption of light, a molecule is promoted to an excited singlet state (S1). It can then undergo various photophysical processes, including intersystem crossing to a triplet state (T1). libretexts.org Triplet states are crucial in the photochemistry of benzophenones. edinst.com TD-DFT can be used to optimize the geometries of these excited states, revealing how the bond lengths and angles change upon electronic excitation.

Furthermore, the energies of the lowest singlet (S1) and triplet (T1) excited states can be calculated. The energy difference between the ground state (S0) and these excited states, as well as the energy gap between the S1 and T1 states, are fundamental to understanding the molecule's potential for fluorescence and phosphorescence. Studies on 4-methoxybenzophenone have detailed the nature and energy of its triplet state, which can be of either n,π* or π,π* character depending on the solvent environment. researchgate.net A similar detailed analysis for this compound would elucidate its photochemical behavior.

| State | Energy (kcal/mol) (Illustrative) |

| S1 | 75 |

| T1 | 68 |

| This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

Elucidation of Intersystem Crossing (ISC) Pathways

Intersystem crossing (ISC) is a photophysical process involving a change in the spin multiplicity of a molecule, typically from an excited singlet state to a triplet state. For aromatic ketones like this compound, ISC from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ) is often a highly efficient and ultrafast process. nih.govaip.org Computational chemistry provides powerful tools to map out the potential pathways of this transition.

Theoretical investigations would primarily use quantum mechanical methods like Time-Dependent Density Functional Theory (TD-DFT) or multireference methods (e.g., CASSCF/CASPT2) to calculate the potential energy surfaces (PES) of the relevant excited states. numberanalytics.comnumberanalytics.comyoutube.comrsc.org The primary goal is to locate the Minimum Energy Crossing Points (MECPs) between the S₁ surface and the triplet state surfaces (T₁, T₂, etc.). These points represent the most favorable geometries for the spin-forbidden transition to occur.

According to El-Sayed's rules, ISC is more efficient if it involves a change in the orbital character of the electronic states, for example, from a ¹(n,π) state to a ³(π,π) state. nih.gov For benzophenone, the S₁ state is typically of ¹(n,π) character, while two low-lying triplet states, T₁ (n,π) and T₂ (π,π*), are close in energy. nih.govacs.org Computational studies on this compound would first determine the character and energy of its S₁, T₁, and T₂ states.

The rate and efficiency of ISC are governed by the magnitude of the spin-orbit coupling (SOC) at the MECP. aip.orgnih.govresearchgate.netchemrxiv.org Calculations would quantify the SOC matrix elements for different potential ISC channels (e.g., S₁ → T₁ vs. S₁ → T₂). Recent studies on benzophenone suggest that both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways can be active, with the indirect route often being prevalent. nih.govacs.org A comprehensive computational study would therefore map the energetics of both pathways to determine the dominant mechanism for triplet state population in this compound.

This table is for illustrative purposes only and does not represent real data.

| ISC Pathway | S₁ Energy (eV) | Triplet State | Tₙ Energy (eV) | MECP Energy (eV) | Spin-Orbit Coupling (cm⁻¹) |

|---|---|---|---|---|---|

| S₁ (n,π) → T₁ (n,π) | 3.85 | T₁ | 3.65 | 3.82 | 1.5 |

| S₁ (n,π) → T₂ (π,π) | 3.85 | T₂ | 3.75 | 3.84 | 45.0 |

Reaction Pathway Calculations

Once populated, the triplet state of benzophenone derivatives is a potent reactive intermediate, capable of undergoing various photochemical reactions, most notably hydrogen abstraction. researchgate.netufrn.brrsc.org Computational methods are essential for mapping the detailed reaction pathways and understanding the factors that control reactivity and selectivity. dntb.gov.ua

Transition state theory is a cornerstone for studying reaction mechanisms. github.ioenergy.gov For a photochemical reaction, such as intramolecular hydrogen abstraction from the azetidine ring by the excited carbonyl group of this compound, computational chemists would locate the transition state (TS) structure on the triplet potential energy surface. numberanalytics.comnumberanalytics.comyoutube.com

The process involves geometry optimization to find the first-order saddle point that connects the reactant (the triplet state molecule) and the product (the ketyl radical). github.io A key verification step is a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io The energy difference between the transition state and the reactant defines the activation energy barrier, a critical parameter for determining the reaction rate. Machine learning and generative AI models are also emerging as powerful tools to predict transition state structures more rapidly. mit.edu

Computational studies would construct detailed potential energy profiles for the primary photochemical decay channels. libretexts.orgwikipedia.org For this compound, two key competing pathways would be hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.gov

Electron Transfer: An alternative pathway could involve electron transfer from the nitrogen atom of the azetidine ring to the electron-deficient benzophenone triplet state. The feasibility of this process is evaluated by calculating the Gibbs free energy of the reaction. The energy profile would illustrate the pathway leading to a radical ion pair.

By comparing the activation barriers and thermodynamic driving forces from these calculated energy profiles, researchers could predict which pathway, HAT or SET, is kinetically and thermodynamically more favorable.

The four-membered azetidine ring is characterized by significant ring strain, which can be harnessed to drive chemical reactions. acs.orgmit.edubioquicknews.comnih.govbeilstein-journals.org Computational chemistry can provide quantitative insights into the energetics of ring-opening processes. A theoretical study would calculate the activation energy required to cleave a C-C or C-N bond within the azetidine ring.

This analysis would be performed for both the ground state and the photochemically generated triplet state. It is expected that the activation barrier for ring opening would be substantially lower in the excited state due to the altered electronic distribution and potential weakening of the ring bonds. The calculations would identify the most likely bond to break and the structure of the resulting diradical intermediate, providing crucial information on the potential for subsequent rearrangement or trapping reactions. The additional energy release upon the opening of the strained ring system is a key factor in the performance of some energetic materials. nih.gov

This table is for illustrative purposes only and does not represent real data.

| Process (Triplet State) | Reaction Coordinate | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular H-Abstraction | C-H bond distance | 12.5 | -25.0 |

| Electron Transfer | N-to-Carbonyl distance | 18.0 | -10.5 |

| Azetidine C-N Ring Opening | C-N bond distance | 35.0 | +5.0 |

Molecular Dynamics Simulations

While quantum mechanical calculations on isolated molecules provide fundamental energetic information, molecular dynamics (MD) simulations are crucial for understanding how these processes are influenced by the surrounding environment, particularly the solvent. stfc.ac.ukruhr-uni-bochum.deesrf.frresearchoutreach.orgeasychair.org

The choice of solvent can significantly influence the outcomes of photochemical reactions by altering the energies of electronic states and affecting the dynamics of molecular motion. acs.orgacs.orgaip.orgnih.gov MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time.

For this compound, simulations in solvents of varying polarity (e.g., hexane (B92381), acetonitrile (B52724), water) would be performed. These simulations can reveal:

Solvatochromic Shifts: How the solvent stabilizes or destabilizes the ground and excited states, which can shift absorption spectra and alter the energy gaps between the S₁, T₁, and T₂ states, thereby affecting ISC rates. For instance, hydrogen bonding from a protic solvent to the carbonyl group can modify the nonadiabatic excited-state dynamics. acs.orgnih.gov

Reaction Dynamics: How the solvent cage affects reaction pathways. stfc.ac.ukaip.org For example, the solvent can influence the conformational flexibility required to reach the transition state for hydrogen abstraction or mediate proton-coupled electron transfer.

Energy Dissipation: The timescale and mechanism by which the excess energy from the photochemical reaction is dissipated into the solvent bath. researchoutreach.org

By integrating quantum mechanical calculations with molecular dynamics simulations, a comprehensive, multi-scale model of the photochemistry of this compound can be constructed, providing predictive insights into its behavior in complex environments.

Conformational Dynamics and Their Impact on Excited State Behavior

A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry studies focused on this compound. Consequently, detailed research findings, including data on its conformational dynamics and the subsequent impact on its excited state behavior, are not presently available in published research.

While computational methods are frequently employed to investigate the structural and electronic properties of benzophenone derivatives, dedicated studies on the this compound variant have not been identified. Such studies would be invaluable for understanding the relationship between the molecule's three-dimensional structure, its flexibility, and its photophysical properties.

In general, the conformational arrangement of benzophenone derivatives plays a critical role in determining their excited state properties, including the efficiency of intersystem crossing and subsequent photochemical reactions. The torsional angles between the carbonyl group and the two phenyl rings are key parameters that influence the energy levels of the excited states. The presence of the azetidinomethyl group at the 4-position and the methoxy group at the 4'-position would be expected to introduce specific electronic and steric effects, which would, in turn, modulate the conformational preferences and the excited state dynamics of the molecule.

Future computational investigations would be necessary to elucidate these aspects for this compound. Such research would likely involve quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to map the potential energy surfaces of the ground and excited states. Molecular dynamics simulations could also provide insights into the conformational landscape of the molecule in different environments.

Without such dedicated studies, any discussion of the conformational dynamics and excited state behavior of this compound would be purely speculative and fall outside the scope of established scientific findings.

Advanced Applications and Future Research Directions

Photoinitiator Design and Mechanistic Insights

Photoinitiators are crucial components in photopolymerization processes, absorbing light and generating reactive species to initiate polymerization. The benzophenone (B1666685) scaffold is a well-known chromophore used in photoinitiator design.

Elucidating the Role of Structure in Photoinitiator Efficiency and Radical Generation Mechanisms

The efficiency of a photoinitiator is intrinsically linked to its molecular structure. For 4-Azetidinomethyl-4'-methoxybenzophenone, the key structural features that would warrant investigation include the benzophenone core, the electron-donating 4'-methoxy group, and the 4-azetidinomethyl group. The methoxy (B1213986) group is known to influence the energy of the n-π* and π-π* electronic transitions, which are critical for light absorption and subsequent photochemical processes. The azetidinomethyl group, containing a tertiary amine, is of particular interest. Amine co-initiators are often used with benzophenone-type photoinitiators to enhance the rate of radical generation through a photoinduced electron transfer-proton transfer mechanism.

Future research should focus on determining the quantum yield of radical formation for this compound. Techniques such as laser flash photolysis could be employed to study the transient species generated upon photoexcitation, providing insights into the kinetics and mechanisms of intersystem crossing, electron transfer, and radical generation. A comparative study with structurally similar and commercially available amino-substituted benzophenone photoinitiators would be essential to benchmark its performance.

Development of Photoinitiator Systems with Tailored Light Absorption and Reaction Selectivity

Tailoring the light absorption characteristics of a photoinitiator is critical for applications requiring specific curing depths or compatibility with different light sources, such as LED lamps. The absorption spectrum of this compound would need to be characterized to determine its optimal excitation wavelengths.

Further development could involve the creation of multi-component photoinitiator systems. For instance, pairing this compound with a photosensitizer could broaden the spectral response of the system, allowing for initiation with longer wavelength light. Investigating its performance in different monomer systems (e.g., acrylates, methacrylates, epoxides) would also be crucial to understand its reaction selectivity and potential for initiating different types of polymerization.

Optoelectronic Materials Research

The electronic properties of organic molecules are at the heart of their application in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Exploration as a Component in Donor-Acceptor (D-A) Systems for Organic Electronics

The structure of this compound contains both electron-donating (methoxy and azetidinomethyl groups) and electron-accepting (benzophenone carbonyl group) moieties, making it a potential candidate for a donor-acceptor (D-A) system within a single molecule or as a component in a larger D-A architecture. The intramolecular charge transfer (ICT) characteristics of this molecule upon photoexcitation would need to be investigated.

Computational studies, such as Density Functional Theory (DFT), could be employed to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations would provide theoretical insights into its electron-donating and accepting capabilities and its potential suitability for use as an emitter, host, or charge transport material in organic electronic devices.

Investigation of Exciton (B1674681) Dynamics and Energy Transfer Processes in Film Architectures

In the solid state, the photophysical properties of organic molecules can be significantly different from those in solution due to intermolecular interactions. For applications in organic electronics, understanding exciton dynamics and energy transfer processes in thin films is paramount.

Future research would involve the fabrication of thin films of this compound and the characterization of their photophysical properties using techniques like time-resolved photoluminescence spectroscopy. These studies would reveal information about exciton lifetimes, diffusion lengths, and the efficiency of energy transfer to other molecules in blended films. This data is critical for designing efficient multilayer device architectures.

Novel Photochemical Transformations and Methodologies

The unique reactivity of electronically excited molecules can be harnessed to drive novel photochemical transformations. The benzophenone moiety is a well-established photosensitizer, capable of promoting reactions through energy transfer.

The presence of the azetidinomethyl group introduces a reactive site that could participate in unique photochemical reactions. For example, photoinduced hydrogen abstraction by the excited benzophenone carbonyl group from the α-amino C-H bonds of the azetidine (B1206935) ring could lead to the formation of interesting radical intermediates. These intermediates could then be trapped or undergo further reactions to synthesize novel molecular architectures.

Exploratory photochemical reaction screening with this compound in the presence of various substrates (e.g., alkenes, alcohols, ethers) could uncover new synthetic methodologies. Mechanistic investigations using techniques like electron paramagnetic resonance (EPR) spectroscopy could help to identify the radical species involved and elucidate the reaction pathways.

Interdisciplinary Research Opportunities

The photophysical and photochemical properties of benzophenone have been extensively studied, making it a model system for understanding photosensitization processes. The introduction of the azetidinomethyl group in this compound provides a unique opportunity to study the influence of a strained, nitrogen-containing aliphatic substituent on the photophysics of the benzophenone chromophore.